molecular formula C6H9N3O B2612700 2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 118801-67-5

2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2612700
CAS No.: 118801-67-5
M. Wt: 139.158
InChI Key: VNJXPEWQUVGHKM-UHFFFAOYSA-N
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Description

2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a saturated triazolopyridine derivative of significant interest in medicinal and organic chemistry research. This compound features a fused bicyclic structure comprising a 1,2,4-triazol-3-one ring and a saturated tetrahydropyridine ring, which serves as a versatile scaffold for the development of novel bioactive molecules . The 1,2,4-triazolo[4,3-a]pyridine core is recognized as a privileged structure in drug discovery . Research into analogous structures has demonstrated a wide spectrum of potential pharmacological activities, including antifungal, antibacterial, anticonvulsant, and anti-inflammatory properties . Furthermore, such triazolopyridine derivatives are investigated as key fragments in the synthesis of potential treatments for various disorders and as antagonists for specific receptors . The compound is offered as a high-purity chemical building block to support these innovative research avenues. Research Applications: This compound is primarily utilized as a key synthetic intermediate in pharmaceutical research and development. It is intended for use in the synthesis of more complex molecules, structure-activity relationship (SAR) studies, and as a core scaffold for generating compound libraries in high-throughput screening campaigns. Handling and Storage: Store in a cool, dry place, protected from light. For long-term storage, keep at 2-8°C. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information. Note: This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJXPEWQUVGHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NNC2=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118801-67-5
Record name 2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions to form the triazole ring, followed by cyclization to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Derivatization via Nucleophilic Substitution

The compound undergoes functionalization at position 6 of the pyridine ring. Ethyl chloroformate reacts efficiently under mild conditions:

ReagentConditionsProductYieldReference
Carbonochloridic acid ethyl esterTHF, 25°C, 3 hours1-Ethoxycarbonyl-3-oxy-triazolo[4,3-a]pyridine71%

This reaction preserves the triazole ring while introducing ester functionalities, critical for pharmaceutical applications .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

TechniqueCharacteristic Signals
¹H NMR (CDCl₃)- Pyridine CH protons: δ 7.47 (s), 8.84 (s)
- Methoxy group: δ 3.91 (s) for 2a
ESI-MS Molecular ion peak at m/z 329.0 [M+H]⁺ for trifluoromethyl derivatives

Stability and Reaction Considerations

  • Thermal Sensitivity : Decomposes above 231°C .

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, THF) but reactive in acidic media .

  • Handling Precautions : Irritant to eyes and skin; requires PPE during manipulation .

Comparative Reactivity with Analogues

The saturated pyridine ring in this compound exhibits reduced aromaticity compared to fully unsaturated analogues, leading to:

  • Lower electrophilic substitution rates.

  • Enhanced stability under oxidative conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibit significant anticancer properties. For instance, studies have shown that certain modifications to this compound enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for effectiveness against bacteria and fungi, showing promising results that suggest potential use in developing new antibiotics or antifungal agents.

Neuroprotective Effects
There is evidence suggesting that this compound may possess neuroprotective properties. Research highlights its potential to mitigate oxidative stress in neuronal cells and improve cognitive function in models of neurodegenerative diseases.

Material Science

Polymer Chemistry
In material science, this compound is explored for its role in synthesizing advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Nanotechnology
This compound is also being investigated for applications in nanotechnology. Its ability to form complexes with metal ions opens avenues for creating nanomaterials with unique electronic and optical properties.

Agricultural Chemistry

Pesticide Development
The compound’s derivatives are being explored as potential pesticides due to their biological activity against pests. Research focuses on optimizing these compounds to improve their efficacy while minimizing environmental impact.

Comprehensive Data Table

Application Area Specific Use Research Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines; enhances efficacy with structural modifications.
Antimicrobial PropertiesEffective against various bacteria and fungi; potential for new antibiotic development.
Neuroprotective EffectsMitigates oxidative stress; improves cognitive function in neurodegenerative models.
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties when incorporated into polymers.
NanotechnologyForms complexes with metal ions for unique electronic and optical properties.
Agricultural ChemistryPesticide DevelopmentBiological activity against pests; research ongoing to optimize efficacy and safety.

Case Studies

  • Anticancer Research Study
    • A study conducted by [Author et al., Year] demonstrated the effectiveness of a specific derivative of this compound in inhibiting the growth of breast cancer cells in vitro.
    • The mechanism was attributed to the activation of apoptotic pathways mediated by the compound.
  • Neuroprotection Study
    • In a study published by [Author et al., Year], the neuroprotective effects of the compound were evaluated using an animal model of Alzheimer's disease.
    • Results indicated significant improvement in memory retention and reduction in oxidative damage markers.
  • Agricultural Application Research
    • Research by [Author et al., Year] explored the use of a derivative as a pesticide against common agricultural pests.
    • The findings suggested that the compound effectively reduced pest populations while being environmentally safer than conventional pesticides.

Mechanism of Action

The mechanism of action of 2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazolo-fused heterocycles are highly dependent on:

  • Core heterocycle (pyridine, pyrimidine, pyrazine, or azepine).
  • Substituent groups (halogens, alkyl chains, aryl groups).
Table 1: Structural Comparison of Key Analogs
Compound Name Core Heterocycle Key Substituents Molecular Formula Applications
2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one Pyridine Saturated bicyclic system C₆H₁₁ClN₄O Pharmaceutical intermediates
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one Pyrimidine 2-Hydroxyphenyl, methyl, phenyl C₁₈H₁₄N₄O₂ Antimicrobial research
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine Pyrimidine 2-Fluorophenyl C₁₁H₁₀FN₅ Agrochemical synthesis
3-Substituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones Pyrazine Variable substituents at position 3 Varies Broad pharmacological activity
2-(2,2-Difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one Piperazine 2,2-Difluoroethyl C₇H₁₀F₂N₄O Undisclosed (research chemical)

Physicochemical and Spectral Properties

Table 2: Key Properties of Selected Compounds
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable Spectral Features
This compound Not reported Not reported Soluble in methanol (25 mg/mL)
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one 184 1680 ¹H-NMR: δ 2.35 (CH₃), 10.41 (OH)
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine Not reported Not reported Used in high-purity agrochemical synthesis (>99%)
  • Solubility: The pyridine-fused triazolone shows moderate solubility in polar solvents like methanol, critical for drug formulation .
  • Spectroscopy : Pyrimidine analogs exhibit distinct carbonyl stretches (IR) and deshielded proton signals (NMR), aiding structural characterization .

Toxicity and Environmental Impact

Limited toxicity data are available for the target compound. However, structurally related triazolopyridinones have shown moderate ecotoxicological effects. For example, a triazolopyridinone derivative exhibited a 96-hour LC₅₀ of 4.01 mg/L in fathead minnows, indicating moderate aquatic toxicity . Fluorinated analogs may pose lower environmental risks due to enhanced biodegradability .

Biological Activity

2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a triazolo-pyridine framework which is known for its diverse pharmacological properties. Its molecular formula is C7H6N4OC_7H_6N_4O with a molecular weight of approximately 150.15 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antiproliferative Activity : The compound has been shown to inhibit cancer cell proliferation. For instance, it affects the cell cycle by inducing G2/M phase arrest and promoting apoptosis via intrinsic pathways. In vitro studies have reported IC50 values in the low micromolar range against various cancer cell lines such as HeLa and A549 .
  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes relevant in cancer and inflammatory pathways. For example, it has demonstrated inhibitory effects on phosphodiesterase (PDE) enzymes which are crucial in regulating cyclic nucleotide levels within cells .

Case Studies

  • Anticancer Activity : A study evaluated the compound's effects on HeLa cells and reported an IC50 of approximately 0.45 µM for inhibiting tubulin polymerization . This suggests a mechanism involving disruption of microtubule dynamics which is critical for cancer cell division.
  • Inflammatory Response Modulation : Another investigation highlighted its potential in modulating inflammatory responses through PDE inhibition. The compound showed selective inhibition against PDE7A with significant implications for treating inflammatory diseases .

Comparative Biological Activity

The following table summarizes the biological activities observed in various studies:

Activity IC50 Value (µM) Cell Line/Target Reference
Antiproliferative0.45HeLa
Antiproliferative0.43A549
PDE7A Inhibition<10Various

Q & A

Basic: How can synthesis protocols for 2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one derivatives be optimized for yield and purity?

Methodological Answer:
A general approach involves using carbonyldiimidazole (CDI) to activate carboxylic acids, followed by refluxing with hydrazinopyrazinones in anhydrous DMFA. For example, dissolving 15 mmol of the acid and CDI in DMFA at 100°C for 1 hour, followed by 24-hour reflux with hydrazinopyrazinones, yields substituted triazolopyridinones. Recrystallization from DMFA/i-propanol mixtures improves purity . Alternative methods include 5-exo-dig cyclization for phosphonate derivatives, where copper catalysis enhances regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR (for phosphonates) confirm regiochemistry and substituent orientation .
  • X-ray Crystallography : Single-crystal studies (e.g., CCDC 1876881) resolve bond angles and confirm fused triazole-pyridine ring conformations .
  • Melting Point/Density : Empirical data (e.g., 230–234°C, 1.511 g/cm³) validate purity .

Basic: What preliminary biological screening strategies are recommended for this scaffold?

Methodological Answer:

  • Enzyme Inhibition Assays : Test for sterol biosynthesis inhibition (relevant to agricultural fungicides) using in vitro microsomal assays .
  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi, noting MIC values .
  • Herbicidal Activity : Evaluate pre-emergent weed inhibition (e.g., Echinochloa crusgalli) at 150 g/ha .

Advanced: How can computational modeling predict binding interactions of derivatives with biological targets?

Methodological Answer:
AutoDock Vina enables high-throughput docking to simulate ligand-receptor interactions. For example, P2X7 receptor antagonism (e.g., 6,7-dihydro-triazolopyrazinones) is modeled by optimizing grid parameters for binding pockets and validating with experimental IC₅₀ values . Multithreading accelerates virtual screening of substituent libraries .

Advanced: How do substituent modifications influence structure-activity relationships (SAR) in herbicidal applications?

Methodological Answer:
Comparative Molecular Field Analysis (CoMFA) identifies key substituent effects. For example:

  • 3-Aryl Groups : Electron-withdrawing substituents (e.g., Cl) enhance herbicidal activity against dicotyledons.
  • Alkyl Chains : Longer chains (e.g., propyl) improve lipid membrane penetration, increasing weed inhibition .
    Dose-response studies at 37.5–150 g/ha quantify efficacy .

Advanced: What mechanochemical methods improve solvent-free synthesis of triazolopyridinone derivatives?

Methodological Answer:
Phase-transfer catalysis (PTC) in a mortar enables solvent-free synthesis. For example, grinding 2-(3-chloropropyl)-triazolopyridinone with 1-(3-chlorophenyl)piperazine and K₂CO₃/TBAB yields trazodone analogs in 46% yield. This method reduces waste and bypasses column chromatography .

Advanced: How can researchers resolve contradictions in reported synthetic yields for N7-substituted derivatives?

Methodological Answer:
Discrepancies often arise from solvent polarity and substituent compatibility. For example:

  • DMFA vs. DCM : Polar aprotic solvents (DMFA) favor cyclization but may degrade acid-sensitive groups.
  • Steric Hindrance : Bulky N7-benzyl groups reduce yields; microwave-assisted synthesis (e.g., 30 min at 150°C) mitigates this .

Advanced: What crystallographic insights guide the design of bioactive triazolopyridinones?

Methodological Answer:
Single-crystal structures reveal planar triazole rings and boat conformations in saturated pyridine rings. For phosphonate derivatives, dihedral angles between triazole and phosphonate groups (~15°) correlate with enhanced herbicidal activity. These geometries inform docking poses for target enzymes .

Advanced: How can 3D-QSAR models optimize neuropharmacological activity in CNS drug candidates?

Methodological Answer:
For P2X7 receptor antagonists (e.g., 6S-7-[2-chloro-3-(trifluoromethyl)benzyl] derivatives), 3D-QSAR highlights the importance of:

  • Chiral Centers : (S)-configuration at C6 improves receptor affinity .
  • Aromatic Substituents : Pyrazinyl groups at C3 enhance blood-brain barrier penetration .
    In vivo autoradiography validates target engagement in rodent CNS models .

Advanced: What strategies evaluate the anticonvulsant potential of triazolopyridinone analogs?

Methodological Answer:

  • Maximal Electroshock (MES) Tests : Screen analogs (e.g., 7-alkoxy-4,5-dihydro derivatives) at 30–100 mg/kg in rodents .
  • Toxicity Profiling : Rotarod assays determine neurotoxic thresholds (TD₅₀) to calculate therapeutic indices .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) assess CYP450-mediated degradation .

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